molecular formula C14H19ClF3N3O B2453324 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide CAS No. 337920-41-9

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide

Cat. No.: B2453324
CAS No.: 337920-41-9
M. Wt: 337.77
InChI Key: LEZLQQSFTPGLDV-UHFFFAOYSA-N
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Description

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide is a synthetic compound notable for its use in various scientific research and industrial applications. This compound features a pyridine ring substituted with a chloro and trifluoromethyl group, as well as a propanamide side chain attached via a dimethylamino propyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Pyridine Ring Assembly: : Starting from a substituted pyridine derivative, the chloro and trifluoromethyl groups can be introduced through halogenation and trifluoromethylation reactions.

  • Amide Formation: : The propanamide side chain can be attached via an amide coupling reaction, involving reagents such as EDC or DCC in the presence of a base.

  • Dimethylamino Propyl Linker Introduction:

Industrial Production Methods:

Industrial-scale production often leverages automated synthetic pathways with optimized reaction conditions, ensuring high yields and purity. Large-scale amide coupling and halogenation reactors are utilized, accompanied by continuous monitoring and quality control.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound may undergo oxidation reactions under the influence of strong oxidizing agents, leading to products such as N-oxides.

  • Reduction: : Reduction reactions may be conducted using hydride donors, potentially converting ketone functionalities within the molecule.

  • Substitution: : The chloro group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

  • Oxidation: : Oxidizing agents like mCPBA or KMnO4 under acidic or basic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

  • Substitution: : Nucleophiles in the presence of catalysts like Pd/C or in basic conditions.

Major Products:

  • Oxidation: : Formation of N-oxide derivatives.

  • Reduction: : Reduction of ketone functionalities to alcohols.

  • Substitution: : Substituted pyridine derivatives with varied nucleophiles.

Scientific Research Applications

Chemistry:

Used as a building block for complex organic syntheses, particularly in the formation of heterocyclic compounds and as intermediates in drug discovery.

Biology:

Serves as a tool in studying biological pathways, given its potential interactions with biomolecules.

Medicine:

Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

Employed in the production of specialty chemicals, agrochemicals, and polymers due to its reactivity and structural properties.

Comparison with Similar Compounds

  • 3-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide

  • 3-[3-Iodo-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide

These compounds share similar structural motifs but differ in the halogen substituents. The unique combination of a chlorine atom and a trifluoromethyl group in 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide offers distinct reactivity and interaction profiles, making it particularly valuable in targeted scientific and industrial applications.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClF3N3O/c1-21(2)7-3-6-19-13(22)5-4-12-11(15)8-10(9-20-12)14(16,17)18/h8-9H,3-7H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZLQQSFTPGLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)CCC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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